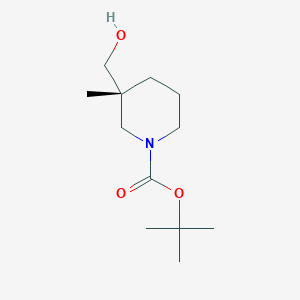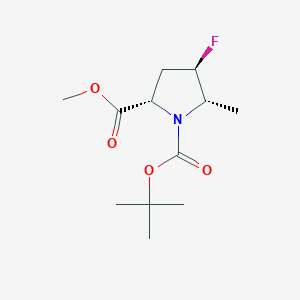
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate
Overview
Description
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate: is a complex organic compound belonging to the family of pyrrolidines. These compounds are known for their diverse biological activities and applications in various fields including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process involving the reaction of a fluoroalkane with a pyrrolidine derivative. Specific reaction conditions such as temperature, pressure, and choice of solvents play crucial roles in the yield and purity of the final product.
Industrial Production Methods: : On an industrial scale, the preparation of this compound might involve continuous flow chemistry techniques to optimize the reaction efficiency and scalability. The use of catalysts and automated systems can enhance the production rates and reduce the cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : It can be reduced by reagents such as lithium aluminium hydride to yield corresponding alcohols or amines.
Substitution: : Halogenation and other substitution reactions can be conducted using reagents like halogen acids or alkylating agents.
Common Reagents and Conditions: : Typical reagents include oxidants, reductants, halogens, and catalysts like palladium on carbon. Reaction conditions vary, often requiring precise control of temperature and pH.
Major Products Formed: : Depending on the reaction, products can range from oxidized and reduced forms of the compound to various substituted derivatives, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules.
Biology: : Studies may explore its effects on biological pathways, potentially as an inhibitor or activator of specific enzymes.
Medicine: : It holds promise for drug development, particularly in designing molecules with potential therapeutic properties.
Industry: : Its stability and reactivity could make it useful in the production of fine chemicals and advanced materials.
Mechanism of Action
The exact mechanism by which O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate exerts its effects often involves interactions at the molecular level. These may include binding to active sites of enzymes, altering metabolic pathways, or affecting cellular processes through various signaling mechanisms.
Comparison with Similar Compounds
Compared to other pyrrolidine derivatives, this compound's unique fluoro and tert-butyl groups provide distinct steric and electronic properties that can influence its reactivity and interactions. Similar compounds might include:
(2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine
tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate
Conclusion
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate: is a multifaceted compound with significant potential across various scientific and industrial domains. Its synthesis, reactivity, and applications make it a valuable subject of study in chemistry, biology, and beyond.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R,5S)-4-fluoro-5-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-7-8(13)6-9(10(15)17-5)14(7)11(16)18-12(2,3)4/h7-9H,6H2,1-5H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRYBXQNLRIKM-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111663 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984825-19-5 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984825-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


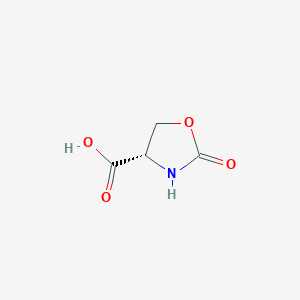

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)

![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
![rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)
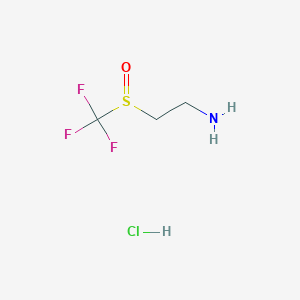

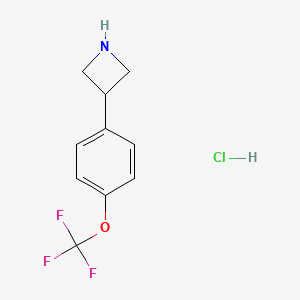
![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)
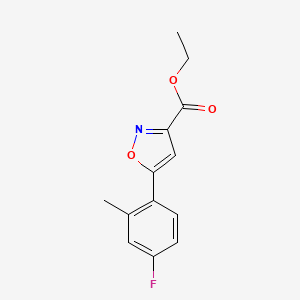
![[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride](/img/structure/B3049155.png)
